N-(2-cyanophenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups. It has a pyridine ring (a six-membered ring with one nitrogen atom and five carbon atoms), a trifluoromethyl group (a carbon atom bonded to three fluorine atoms), and an amide group (a carbonyl group (C=O) bonded to a nitrogen atom). These functional groups could potentially give this compound a variety of interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the trifluoromethyl group could be introduced using a reagent like trifluoromethyltrimethylsilane, while the amide group could be formed through a reaction with an amine .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine ring, the trifluoromethyl group, and the amide group would all contribute to the overall shape of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the pyridine ring might undergo electrophilic substitution reactions, while the amide group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group could increase the compound’s lipophilicity (fat-solubility), which might affect its absorption and distribution in the body .Scientific Research Applications
Synthesis and Biological Activity
The compound is structurally related to several heterocyclic compounds synthesized for potential applications in pharmacology. For example, Ahmed (2007) explored the synthesis of 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide derivatives with antibiotic and antibacterial properties (Ahmed, 2007).
Antifolate Properties
Degraw et al. (1992) investigated compounds like 2-Carbomethoxy-4-(p-carbomethoxyphenyl)cyclohexanone, which shares structural similarities, for their antifolate properties, showing potential in cancer treatment (Degraw et al., 1992).
Microwave Irradiation in Synthesis
Abdalha et al. (2011) demonstrated the use of microwave irradiation in synthesizing carboxamide derivatives, highlighting a novel approach in the synthesis of such compounds (Abdalha et al., 2011).
Antimicrobial Evaluation
Talupur et al. (2021) conducted antimicrobial evaluation and docking studies on derivatives of thiophene-2-carboxamides, indicating potential antimicrobial applications (Talupur et al., 2021).
Electrophilic Amination
Armstrong et al. (2000) examined the electrophilic amination of carbanions using N-carboxamido oxaziridines, which can be related to the synthesis processes involving N-(2-cyanophenyl)-2-oxo-1-(3-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamide (Armstrong et al., 2000).
CCK-A Antagonist Labeling
Saemian and Shirvani (2012) developed a method for 14C-labeling of a structurally similar compound, demonstrating its use in studying CCK-A antagonists (Saemian & Shirvani, 2012).
Fluorescence Properties
Ershov et al. (2015) explored the fluorescence properties of 4-cyano-2-oxo-1,2-dihydropyridine-3-carboxamides, suggesting potential applications in fluorescence-based assays or sensors (Ershov et al., 2015).
Electrochemical Behaviour
Trazza et al. (1982) investigated the electrochemical behaviour of dihydropyridines in aprotic media, which could provide insights into the electrochemical applications of similar compounds (Trazza et al., 1982).
Mechanism of Action
Mode of Action
The presence of the trifluoromethyl group and the cyanophenyl group could suggest potential interactions with various biological targets .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. These properties are crucial for understanding the compound’s bioavailability and overall pharmacological profile .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-cyanophenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F3N3O2/c22-21(23,24)16-7-3-5-14(11-16)13-27-10-4-8-17(20(27)29)19(28)26-18-9-2-1-6-15(18)12-25/h1-11H,13H2,(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAZQPFLZFNDOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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